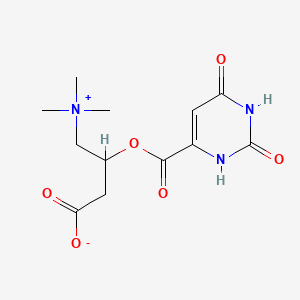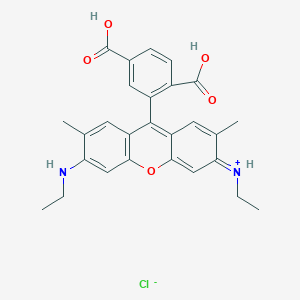
DBDS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBDS , which stands for Danish Blood Donor Study , is a prospective and comprehensive resource designed to investigate the interplay of genetic, environmental, and lifestyle factors affecting the health of blood donors. This study aims to empower safe blood transfusions and enhance donor health. The genomic era has enabled large-scale genetic analyses, but understanding the intricate interactions between genetic factors and environmental/lifestyle influences remains challenging. DBDS seeks to address this gap by establishing a cohort that facilitates longitudinal assessments and provides a platform for studying genomic health factors .
Synthesis Analysis
The DBDS Genomic Cohort comprises 110,000 blood donors who have consented to participate in the study. It utilizes the infrastructure of Danish blood banks. The cohort includes extensive phenotype data and whole-genome genotyping information. Additionally, researchers can retrieve additional phenotype data from national registries and donors during future visits, allowing for comprehensive analyses .
Aplicaciones Científicas De Investigación
Electrical Diagnostics of DBDs
Dielectric Barrier Discharges (DBDs) are utilized significantly in industrial applications and academic research. A key area of study is electrical diagnostics of DBD, particularly charge-voltage measurement techniques. These techniques provide insights into plasma behavior and have applications ranging from classic planar DBDs to catalyst packed beds and plasma actuators (Peeters & Butterworth, 2018).
Progress in Plasma Sources and Regimes
DBDs have evolved as a tool in plasma technology, initially used for ozone generation and now expanded to various fields. Research focuses on breakdown processes, formation of structures, and surface processes in DBDs. This review provides insights into the advancement of DBD in the last two decades, including various discharge generation modes and applications (Brandenburg, 2017).
Analytical Chemistry Applications
DBDs are valuable in analytical chemistry for their ability to produce small, low temperature/power, and atmospheric plasmas. These plasmas are used in the detection and quantification of analytes, functioning as fragmentation and excitation sources in optical emission spectrometry (OES) or as ionization sources for mass spectrometry (MS) (Klute et al., 2018).
Biotechnological Applications: Disulfide Engineering
Disulfide engineering, where novel disulfide bonds are introduced into proteins, is an important biotechnological tool. It's used to improve protein stability, modify functional characteristics, and assist in protein dynamics study. Software like Disulfide by Design 2.0 (DbD2) enhances this process, predicting residue pairs for successful disulfide bond formation (Craig & Dombkowski, 2013).
Medical Research: Danish Blood Donor Study
The Danish Blood Donor Study (DBDS) represents a large, prospective cohort and biobank for medical research. It focuses on understanding the health impacts of blood donation and serves as a platform for various health research studies (Burgdorf et al., 2016; Pedersen et al., 2012).
Plasma Medicine in Dermatology
DBDs, specifically cold atmospheric pressure plasma, are significant in plasma medicine, particularly in dermatology. They exhibit anti-itch, antimicrobial, anti-inflammatory, tissue-stimulating, blood flow-enhancing, and proapoptotic effects. DBDs are used to treat chronic wounds and skin tumors, showing no pathogen resistance against plasma treatment (Bernhardt et al., 2019).
Combustion Enhancement
DBDs are applied in enhancing combustion stability, efficiency, and reducing emissions. They are used with various fuels like methane, ethane, propane, butane, and iso-octane, playing a role in propagating combustion reactions and producing intermediate species (Rosocha et al., 2007).
Plasma Farming
Non-thermal DBD plasma is explored in agriculture, like improving soybean sprout growth and chicken development. This technique offers potential biological applications in enhancing plant and poultry productivity (Zhang et al., 2018).
DBD in Flow Control
DBD plasma actuators are investigated for aerodynamic control, such as in pitch and roll control, circulation control, and vortex shedding. These applications demonstrate the potential of DBDs in replacing movable aircraft control surfaces (Wang et al., 2013).
Biomedical Applications: Organic Plasma Polymer Coatings
DBDs are employed in the bioengineering and medical field for biomaterial functionalization, producing organic polymer coatings on biomaterials for biomedical applications. This technology offers advantages over traditional surface engineering techniques (Ibrahim et al., 2020).
Pattern Formation in DBDs
DBDs, especially in transient glow discharge regimes, are studied for self-organized filamentary structures, offering insights into nonlinear dynamics and pattern formation. These plasma filaments exhibit particle-like behavior and collective effects (Callegari et al., 2014).
Surface Modification of Insulating Material
DBD is used for the surface modification of insulating materials, a key research topic in the field of plasma and material modification. The mechanisms, methods, and influence factors for this application are extensively studied (Yu-chang, 2006).
Direcciones Futuras
DBDS aims to provide new insights into factors influencing human health. Researchers will continue to explore the interplay between genomic, environmental, and lifestyle factors. By leveraging this comprehensive resource, we can enhance our understanding of health-related genetics and pave the way for personalized medicine and preventive strategies .
Propiedades
Número CAS |
2535-77-5 |
|---|---|
Fórmula molecular |
C28H20N2Na2O8S2 |
Peso molecular |
622.57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




